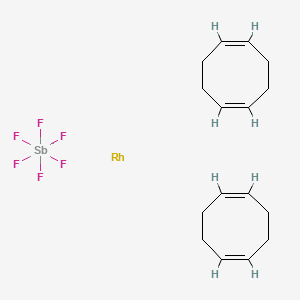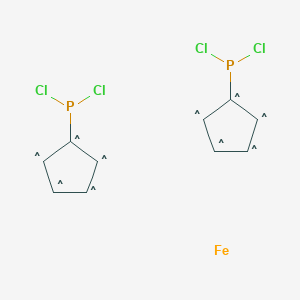
2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound that features a triazole ring, a thioxo group, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the triazole intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the m-Tolyl Group: The m-tolyl group can be attached via a nucleophilic substitution reaction using a suitable m-tolyl halide.
Formation of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety can be introduced through an etherification reaction involving phenol and chloroacetic acid under basic conditions.
Final Coupling Reaction: The final compound can be obtained by coupling the triazole-thioxo-m-tolyl intermediate with the phenoxyacetic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially leading to the formation of dihydrotriazoles or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles, thiols
Substitution: Various substituted phenoxyacetic acid derivatives
科学的研究の応用
Chemistry
In chemistry, 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of the thioxo group and phenoxyacetic acid moiety may enhance its interactions with biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The triazole ring is a common motif in many pharmaceuticals, and the compound’s unique structure may offer new avenues for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial products.
作用機序
The mechanism of action of 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The thioxo group may also participate in redox reactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
2-(2-(((5-Thioxo-3-phenyl-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid: Similar structure but with a phenyl group instead of an m-tolyl group.
2-(2-(((5-Thioxo-3-(p-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
The uniqueness of 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid lies in its specific combination of functional groups
特性
分子式 |
C18H16N4O3S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-[2-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O3S/c1-12-5-4-7-13(9-12)17-20-21-18(26)22(17)19-10-14-6-2-3-8-15(14)25-11-16(23)24/h2-10H,11H2,1H3,(H,21,26)(H,23,24)/b19-10+ |
InChIキー |
JRWWGCDRMWVQHQ-VXLYETTFSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053278.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
molybdenum(VI)](/img/structure/B12053303.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)



